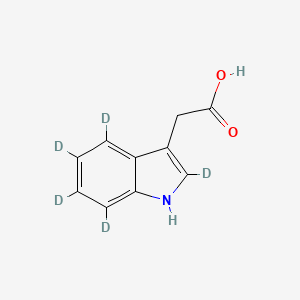

Indole-2,4,5,6,7-d5-3-acetic acid

概要

説明

Indole-2,4,5,6,7-d5-3-acetic acid (ID5-IAA) is a deuterated derivative of the plant hormone, indole-3-acetic acid (IAA). It is a crucial compound in plant growth and development, and its synthesis and application have been extensively studied.

科学的研究の応用

1. Development of Research Tools and Conjugates

Indole-3-acetic acid (IAA), a vital hormone in plants and an important metabolite in various organisms, has been modified to create novel research tools. Derivatives like 5- and 6-(2-aminoethyl)-indole-3-acetic acids have been developed for immobilized and carrier-linked forms of IAA. These derivatives have applications in linking with biochemical tags or biocompatible molecular probes, expanding the scope of research in plant physiology and biochemistry (Ilić et al., 2005).

2. Utilization in Mass Spectral Analysis

C(6)-[benzene ring]-indole-3-acetic Acid, a derivative of IAA, has been used as an internal standard for quantitative mass spectral analysis of IAA in plants. This derivative offers advantages like nonexchangeability of the isotope label and identical chromatographic properties to the unlabeled compound, which are essential for accurate and reliable analytical results (Cohen et al., 1986).

3. Phototoxicity and Growth Inhibition Studies

The study of photooxidation products of indole-3-acetic acid, rather than the acid itself, has shown significant effects on cell growth inhibition in organisms like Escherichia coli. This research provides insights into the diverse effects of IAA and its derivatives on growth and differentiation processes in various species (Fukuyama & Moyed, 1964).

4. Investigating Auxin Biosynthesis

Research on the biosynthesis of the plant hormone IAA from indole-3-acetonitrile highlights the role of nitrilase in this process. This enzyme, vital for hydrolyzing indole-3-acetonitrile to IAA, has been cloned from Alcaligenes faecalis, providing valuable insights into the molecular biology of auxin biosynthesis in plants (Kobayashi et al., 1993).

5. Synthesis and Antioxidant Activity Studies

Studies on the synthesis of indole-3-acetic acid analogues and their antioxidant activities contribute to understanding the relationship between chemical structure and biological activity. This research is pivotal in developing novel antioxidants based on indole structures (Naik et al., 2011).

6. Antifungal and Antibacterial Applications

Research into IAA/diol-based pH-sensitive biological macromolecules has opened up potential applications in antifungal, antibacterial, and antioxidant fields. These biopolymers demonstrate tunable biological properties, indicating their utility in medical applications such as preventing infections in bandages, catheters, and similar products (Chitra et al., 2017).

作用機序

Target of Action

The primary target of Indole-2,4,5,6,7-d5-3-acetic acid , also known as 3-Indoleacetic acid-D5 , is the auxin receptor in plants . Auxins are a class of plant hormones, among which 3-Indoleacetic acid (IAA) is the most common and naturally occurring .

Mode of Action

The compound interacts with its target by binding to the auxin receptor, triggering a series of cellular responses that lead to changes in plant growth and development . These changes include cell elongation, cell division, and various other aspects of plant growth and development .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The most significant of these is the auxin signaling pathway, which regulates almost all aspects of plant growth and development . Other pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its role as a plant hormone. It can affect cell division, elongation, fruit development, and senescence . It can also increase plant protection against external stress .

特性

IUPAC Name |

2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,6D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOVTRFCIGRIMH-SNOLXCFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90710429 | |

| Record name | [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76937-78-5 | |

| Record name | [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

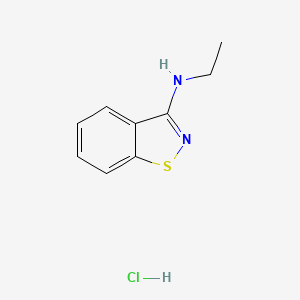

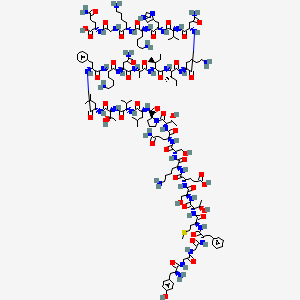

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

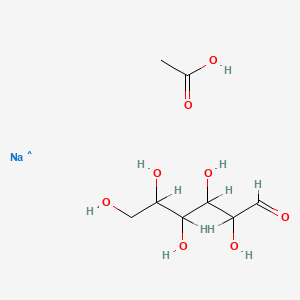

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)

![Silane, dichloromethyl[1-(methylphenyl)ethyl]-](/img/structure/B6596106.png)

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)

![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)

![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6596182.png)